N-[(4-fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
CAS No.: 946203-14-1
Cat. No.: VC11912688
Molecular Formula: C20H20FN3O2S
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946203-14-1 |
|---|---|
| Molecular Formula | C20H20FN3O2S |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H20FN3O2S/c1-26-18-5-3-2-4-16(18)13-24-11-10-22-20(24)27-14-19(25)23-12-15-6-8-17(21)9-7-15/h2-11H,12-14H2,1H3,(H,23,25) |
| Standard InChI Key | WGLZKGYEKCBQKI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F |
Introduction
N-[(4-fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound featuring a fluorinated phenyl group, a methoxy-substituted phenyl group, and an imidazole ring linked through a thioether bond. This unique structural arrangement suggests potential applications in medicinal chemistry, particularly due to its solubility and bioavailability characteristics.
Potential Applications in Research
Given its structural features, N-[(4-fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide may be explored in several areas of scientific research:
| Research Area | Potential Application |
|---|---|
| Medicinal Chemistry | Investigation of its therapeutic potential, including analgesic, antimicrobial, or antiviral activities. |
| Pharmacokinetics | Studies on its absorption, distribution, metabolism, and excretion (ADME) to understand its bioavailability and safety profile. |
| Drug Discovery | Screening for interactions with various biological targets, such as receptors or enzymes, to identify potential therapeutic uses. |
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(4-fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide. Notable examples include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-4-fluoro-5-{(1-methyl-1H-imidazol-2-yl)sulfanyl}-N-(1,3-thiazol-2-yl)benzamide | Contains imidazole and thiazole rings | Antimicrobial |
| N-(4-fluorophenyl)-2-(4-methylphenoxy)acetamide | Similar fluorinated phenyl structure | Potential analgesic |
| Methyl 2-{[1-(4-fluorophenyl)methyl]-1H-indazole} | Indazole core structure | Cannabinoid receptor activity |
Challenges and Future Directions
While N-[(4-fluorophenyl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide presents intriguing possibilities for medicinal chemistry, several challenges remain:
-
Toxicity and Safety: Comprehensive studies are needed to assess its safety profile and potential side effects.
-
Scalability and Cost: Efficient synthesis methods must be developed to make large-scale production feasible and cost-effective.
-
Regulatory Compliance: Compliance with regulatory requirements for new chemical entities is crucial for advancing its development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume